

Technical Guide: 4-Bromo-2-fluoroaniline and its Sulfate Salt

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Compound of Interest

Compound Name: 4-Bromo-2-fluoroaniline sulfate

Cat. No.: B8027831

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroaniline and its sulfate derivative, focusing on its chemical identity, physical properties, synthesis, and applications as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

1.1. 4-Bromo-2-fluoroaniline

4-Bromo-2-fluoroaniline is an aromatic organic compound with a benzene ring substituted with a bromine atom, a fluorine atom, and an amino group.^[1]

- CAS Number: 367-24-8^{[1][2][3][4][5]}
- Molecular Formula: C₆H₅BrFN^{[1][2][3]}
- Molecular Weight: 190.01 g/mol ^{[2][3][4]}
- IUPAC Name: 4-bromo-2-fluoroaniline^[2]
- Synonyms: 2-fluoro-4-bromoaniline, 4-bromo-2-fluorobenzenamine^[2]

Structure:

1.2. 4-Bromo-2-fluoroaniline Sulfate

While a specific CAS number for **4-Bromo-2-fluoroaniline sulfate** is not readily available in public databases, it is understood to be the salt formed from the reaction of the basic amino group of 4-Bromo-2-fluoroaniline with sulfuric acid (H_2SO_4). The aniline acts as a Brønsted-Lowry base, accepting a proton from the acid to form the anilinium ion. The overall salt would be the bis(4-bromo-2-fluoroanilinium) sulfate.

Proposed Structure of the Cation:

The full salt would consist of two of these anilinium cations for every one sulfate anion (SO_4^{2-}).

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-2-fluoroaniline. Data for the sulfate salt is not widely reported and would be expected to differ significantly, particularly in terms of melting point and solubility.

Property	Value	Reference
Appearance	White to off-white or beige to light brown crystalline solid	[1],[6]
Melting Point	40-42 °C	[5][7]
Boiling Point	200-205 °C @ 760 mmHg	[5]
Flash Point	104 °C (closed cup)	[5][7]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.	[1][6]
Purity	≥97%, ≥98%	[3][4]

Experimental Protocols: Synthesis of 4-Bromo-2-fluoroaniline

Several methods for the synthesis of 4-Bromo-2-fluoroaniline have been reported. Below are detailed protocols for two common approaches.

3.1. Method 1: Bromination of 2-Fluoroaniline

This method involves the direct bromination of 2-fluoroaniline using N-bromosuccinimide.

- Materials:
 - 2-fluoroaniline
 - N-bromosuccinimide (NBS)
 - Methylene chloride (CH_2Cl_2)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Water
- Procedure:
 - Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.
 - Cool the solution to 0°C with an ice bath.
 - Add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C .
 - After the addition is complete, stir the dark red mixture for an additional 20 minutes.
 - Wash the reaction mixture four times, using 200 parts of cold water for each wash.
 - Separate the organic phase (red in color) and dry it over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily product, 4-bromo-2-fluoroaniline.^[8]

3.2. Method 2: Reduction of 4-bromo-2-fluoro-1-nitrobenzene

This protocol involves the reduction of a nitro-substituted precursor.

- Materials:
 - 4-bromo-2-fluoro-1-nitrobenzene
 - Ethanol (EtOH)
 - Water
 - Iron powder (Fe)
 - Ammonium chloride (NH₄Cl)
 - Celite
 - Ethyl acetate (EtOAc)
 - Petroleum ether
- Procedure:
 - To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).
 - Heat the reaction mixture to 90 °C and stir for 2 hours.
 - After 2 hours, filter the hot reaction mixture through a pad of Celite.
 - Wash the filter cake with ethanol (300 mL).
 - Concentrate the filtrate under reduced pressure.
 - Purify the residue by silica gel chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.^{[9][10]}

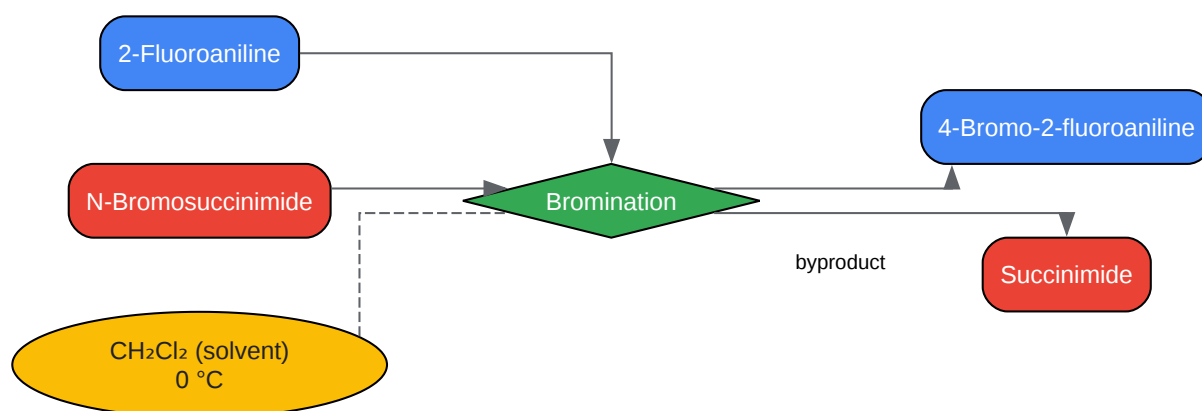
Applications

4-Bromo-2-fluoroaniline is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of:

- Pharmaceuticals: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][11]}
- Agrochemicals: This compound is used in the manufacturing of pesticides and herbicides.^[1]
- Boronic Acid Derivatives: It is specifically used in the synthesis of 4-amino-3-fluorophenyl boronic acid.^{[4][10]}

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline via bromination.



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